molecular formula C18H14BrN3O B5524204 N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide

Cat. No. B5524204
M. Wt: 368.2 g/mol
InChI Key: FIFBTWDODZGMCM-RGVLZGJSSA-N
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Description

Compounds with a quinoline structure, such as N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide, are of significant interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in material science. The interest in these compounds primarily stems from their structural versatility, which allows for the synthesis of a wide range of derivatives with varied biological activities.

Synthesis Analysis

The synthesis of compounds like N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide involves the condensation of carbohydrazide with different aldehydes or ketones in the presence of suitable catalysts. For example, similar compounds have been synthesized through reactions involving bromobenzaldehydes and quinoline carbohydrazide under reflux conditions in ethanol (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, UV–Visible spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds (Raja et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through their involvement in various chemical reactions, including cycloaddition reactions, substitution reactions, and their use as intermediates in the synthesis of more complex molecules. Their reactivity is often studied through computational methods like density functional theory (DFT) to predict their behavior in reactions (Fan et al., 2014).

Scientific Research Applications

Synthesis and Characterization

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide is a compound with potential applications in various scientific research areas due to its structural characteristics. Its synthesis and characterization have been explored in the context of developing novel quinoline derivatives, which are known for their diverse biological activities. The compound is part of the quinoline family, which includes molecules synthesized for their antimicrobial properties and potential use in material science due to their unique structural features.

  • Synthesis Techniques

    Efficient synthesis techniques have been employed to create quinoline derivatives, leveraging reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

  • Catalytic Applications

    The compound and its derivatives have been utilized in catalytic applications, particularly in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. This highlights the compound's role in facilitating organic synthesis reactions, which are crucial for pharmaceutical research (Donthireddy et al., 2020).

  • Spectroscopic and Computational Studies

    Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy, along with computational methods such as density functional theory (DFT), have been applied to study the structural and electronic properties of similar compounds. These studies provide insights into the compound's stability, charge distribution, and potential for interaction with biological molecules (Raja et al., 2017).

  • Antimicrobial Activity

    The antimicrobial activity of quinoline derivatives has been evaluated, showing promise in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, highlighting the need for novel compounds with effective antimicrobial properties (Özyanik et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The study and application of “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would depend on its properties and potential uses. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFBTWDODZGMCM-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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